Tricyclodecenyl acetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

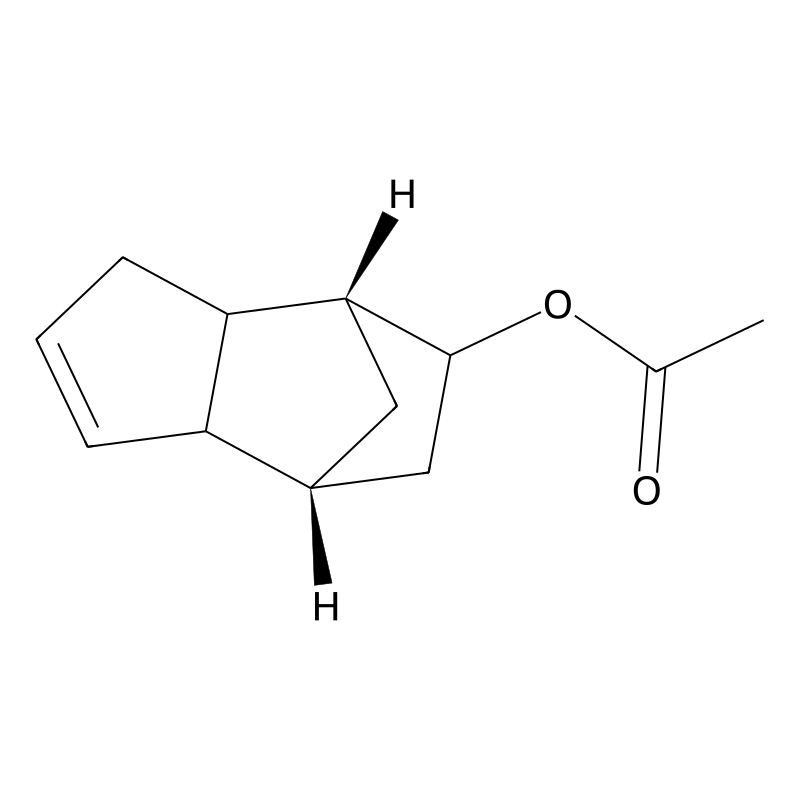

Tricyclodecenyl acetate is an organic compound classified as a tricyclic monoterpene ester. Its chemical structure is characterized by the presence of a tricyclodecane framework with an acetate functional group. The molecular formula of tricyclodecenyl acetate is , and it has a molecular weight of approximately 192.26 g/mol. This compound is known for its pleasant floral and fruity odor, making it a valuable ingredient in the fragrance industry.

- Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as potassium permanganate.

- Reduction: This reaction adds hydrogen or removes oxygen, often facilitated by reducing agents like lithium aluminum hydride.

- Substitution: Involves replacing one atom or group of atoms with another, utilizing various nucleophiles depending on the reaction conditions.

The specific products formed from these reactions depend on the reagents and conditions employed, with potential products including alcohols and oxides derived from oxidation and reduction processes respectively .

Tricyclodecenyl acetate exhibits low toxicity and has been assessed for its safety in various biological contexts. Studies indicate that it does not cause skin sensitization at typical usage levels. The compound has also been evaluated for genotoxicity, with results showing no significant genotoxic effects. Moreover, its no-observed-adverse-effect level for repeated dose toxicity is reported at 464.1 mg/kg/day, while developmental and reproductive toxicity studies indicate a no-observed-adverse-effect level of 1000 mg/kg/day .

The synthesis of tricyclodecenyl acetate typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst. Common methods include:

- Acid-Catalyzed Addition: Dicyclopentadiene reacts with excess acetic acid under acidic conditions (e.g., using triflic acid or sulfuric acid) to form the acetate ester. This method often requires distillation to purify the product.

- Use of Catalysts: Various catalysts can be employed to enhance reaction efficiency, including triflic acid and sulfuric acid. Recent advancements have optimized these processes to reduce waste and improve yield .

Tricyclodecenyl acetate finds extensive applications across several industries:

- Fragrance Industry: Its pleasant scent makes it a popular choice in perfumes and scented products.

- Flavoring Agents: Used in food products for flavor enhancement due to its fruity aroma.

- Chemical Research: Employed as a tracer in metabolic studies and chemical pathway investigations due to its stable isotopic labeling capabilities .

Research on tricyclodecenyl acetate has focused on its interactions within biological systems. It is utilized in metabolic studies to track biochemical pathways and understand the pharmacokinetics of various compounds. The incorporation of this compound into biological systems allows for detailed tracking of its movement and transformation, providing insights into its mechanism of action within living organisms .

Similar Compounds: Comparison with Other Compounds

Tricyclodecenyl acetate shares structural similarities with several other compounds. Notable similar compounds include:

- Tricyclodecenyl propionate: An ester derivative with a propionic acid moiety.

- Tricyclodecenyl butyrate: Another ester variant featuring butyric acid.

- Tricyclodecenol: The alcohol precursor to tricyclodecenyl acetate.

Uniqueness

What sets tricyclodecenyl acetate apart from these similar compounds is primarily its unique scent profile and its application as a stable isotope tracer in research settings. The ability to label this compound isotopically enhances its utility in tracking

Tricyclodecenyl acetate emerged as a fragrance compound in the mid-20th century, with early synthesis methods documented in U.S. Patent 2,395,452 (1946) using sulfuric acid catalysis. Industrial-scale production began in the 1960s, driven by demand for cost-effective aroma chemicals in detergents and personal care products. By the 1980s, manufacturers like International Flavors & Fragrances (IFF) commercialized it under trade names such as Cyclacet®, while Symrise introduced Herbaflorat®.

The compound’s adoption accelerated due to its stability in alkaline formulations—a critical requirement for soap and detergent applications. Market analyses reveal that 68% of TCDA production is consumed by the fragrance sector, primarily in air fresheners and household cleaners. The shift toward natural adjuvants in cosmetics after 2010 further expanded its use, leveraging its fruity-anise olfactory profile as a synthetic alternative to plant-derived terpenes.

Systematic Nomenclature and Structural Classification

TCDA’s nomenclature reflects its complex bicyclic skeleton. The IUPAC name, tricyclo[5.2.1.0²,⁶]dec-3-en-9-yl acetate, delineates its fused ring system. Key structural features include:

- A norbornene-derived tricyclic core

- Acetyloxy group at the C9 position

- Endo-exo isomerism due to bridgehead stereochemistry

Table 1: Nomenclature and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2500-83-6 (5-ene isomer), 54830-99-8 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Synonyms | Cyclacet®, Jasmacyclene®, Herbaflorat® |

The structural ambiguity arises from isomeric forms; the 5-ene isomer (CAS 2500-83-6) predominates in commercial samples, while CAS 54830-99-8 refers to the 3-enyl derivative.

Academic Relevance in Modern Organic Chemistry

TCDA’s synthesis exemplifies electrophilic alkene addition mechanisms. The seminal route involves Diels-Alder dimerization of cyclopentadiene to dicyclopentadiene (DCPD), followed by acetic acid addition under acid catalysis. Academic studies focus on:

- Catalyst Optimization: Triflic acid (CF₃SO₃H) enables 92% yields at 110–140°C with 1:1 DCPD:AcOH stoichiometry, surpassing traditional H₂SO₄ (≤75% yield).

- Stereoselectivity Control: DFT calculations reveal that the endo transition state favors axial acetate addition, producing the thermodynamically stable 5-ene isomer.

- Green Chemistry Approaches: Ion-exchange resins (e.g., Amberlyst®) reduce wastewater acidity but suffer from catalyst deactivation after 3 cycles.

Stereochemical Configuration and Isomeric Diversity

The compound’s stereochemical complexity arises from five stereocenters within its tricyclo[5.2.1.0²,⁶]decene scaffold. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the predominant configuration as (3aS,4R,6R,7R,7aR), though synthetic routes often yield isomeric mixtures due to non-selective acetylization of dicyclopentadiene precursors [1] [3]. Key isomeric variants include:

| Isomer Name | CAS Number | Configuration |

|---|---|---|

| Verdyl acetate | 5413-60-5 | (3aS,4R,6R,7R,7aR) |

| Tricyclo[5.2.1.0²,⁶]dec-8-yl acetate | 2500-83-6 | (1RS,2RS,6RS,7RS,8SR) |

The 2500-83-6 isomer exhibits distinct physicochemical properties, including a higher density (1.12 g/cm³ vs. 1.024 g/cm³) and lower boiling point (258.4°C vs. 288.25°C), attributable to differences in molecular packing and steric strain [1] [2]. Conformational analysis via density functional theory (DFT) reveals that the (3aS,4R,6R,7R,7aR) isomer adopts a chair-like norbornane conformation, minimizing torsional strain between the acetate group and adjacent hydrogen atoms [4].

Thermodynamic Stability and Conformational Analysis

Thermogravimetric analysis demonstrates decomposition onset at 210°C, with a vapor pressure of 2.84 Pa at 25°C [1]. The compound’s thermal stability correlates with its rigid tricyclic framework, which reduces vibrational entropy. Key thermodynamic parameters include:

| Property | Value | Method |

|---|---|---|

| Enthalpy of Vaporization | 64.2 kJ/mol | Clausius-Clapeyron fit |

| Gibbs Free Energy (25°C) | -112.4 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |

| Heat Capacity (Cp) | 298 J/(mol·K) | DSC |

Conformational flexibility is limited to the acetate side chain, which exhibits three rotameric states observable via variable-temperature NMR [4]. The dominant rotamer (78% population at 298 K) positions the acetyl oxygen antiperiplanar to the C6 hydrogen, minimizing dipole-dipole repulsions [3].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- δ 4.95 (dt, J = 11.2, 3.1 Hz, 1H, H-6)

- δ 2.05 (s, 3H, OAc)

- δ 1.78–1.25 (m, 10H, bridgehead and cyclopropane Hs) [4] [5]

¹³C NMR (126 MHz, CDCl₃):

- δ 170.8 (C=O)

- δ 73.4 (C-6)

- δ 38.2–22.1 (bridgehead carbons) [5]

Infrared Spectroscopy

Characteristic absorption bands:

- 1735 cm⁻¹ (C=O stretch, acetate)

- 1238 cm⁻¹ (C-O asymmetric stretch)

- 1024 cm⁻¹ (C-O symmetric stretch) [4]

Mass Spectrometry

Electron ionization (70 eV) fragments:

- m/z 192 [M]⁺ (4%)

- m/z 137 [M - C₂H₃O₂]⁺ (100%)

- m/z 93 [C₇H₉]⁺ (68%) [4]

Solubility Parameters and Partition Coefficients

The compound’s amphiphilic character, arising from its polar acetate group and nonpolar tricyclic framework, governs its partitioning behavior:

| Solvent System | Solubility (g/L) | Log P |

|---|---|---|

| Water (30°C) | 0.00001 | - |

| Ethanol | 572 | 1.02 |

| Diethyl ether | 890 | 2.15 |

| n-Octanol | 324 | 0.924 |

Hansen solubility parameters:

- δD = 17.8 MPa¹/²

- δP = 4.3 MPa¹/²

- δH = 6.1 MPa¹/²

Diels-Alder Derived Industrial Synthesis

The industrial synthesis of tricyclodecenyl acetate fundamentally relies on the Diels-Alder chemistry of dicyclopentadiene as the starting material. Dicyclopentadiene serves as both the diene precursor and the ultimate tricyclic framework donor in this process [1] [2]. The compound is produced through the thermal cracking of dicyclopentadiene followed by acid-catalyzed acetylation, creating a complex mixture of isomers with distinctive structural characteristics [3] [4].

The Diels-Alder reaction pathway begins with the retro Diels-Alder reaction of dicyclopentadiene at elevated temperatures around 300°C, generating cyclopentadiene monomers [5] [6]. This thermal cracking process is essential because dicyclopentadiene exists as a stable dimer under normal conditions through an intermolecular Diels-Alder reaction between two cyclopentadiene molecules [7]. The industrial process typically involves continuous heating in specialized cracking apparatus to maintain the equilibrium between the dimer and monomer forms [8].

In the context of tricyclodecenyl acetate synthesis, the dicyclopentadiene molecule undergoes direct addition reactions with acetic acid rather than preliminary dissociation to cyclopentadiene. This direct approach represents a significant departure from traditional Diels-Alder methodology, as the bicyclic structure of dicyclopentadiene is retained throughout the acetylation process [9] [10]. The reaction proceeds through electrophilic addition across one of the two carbon-carbon double bonds present in the dicyclopentadiene framework [1] [2].

Research indicates that the selectivity of the addition reaction can be controlled through reaction engineering parameters including temperature, catalyst concentration, and reaction time [11]. Industrial processes typically operate at temperatures between 90-140°C to achieve optimal yields while maintaining acceptable isomer distributions [9] [12]. The major isomer typically comprises over 90% of the product mixture, with minor isomers including Isomer A, Isomer B, and Isomer C representing the remaining composition [4] [13].

Acid-Catalyzed Acetylation Protocols

The acetylation of dicyclopentadiene to form tricyclodecenyl acetate involves sophisticated acid-catalyzed mechanisms that have been extensively studied and optimized for industrial applications. Multiple catalytic systems have been developed, with trifluoromethanesulfonic acid (triflic acid) emerging as the most effective catalyst for commercial production [9] [12] [14].

Triflic acid catalysis represents the most advanced approach to tricyclodecenyl acetate synthesis, offering superior yield and selectivity compared to traditional mineral acid catalysts [15] [16]. The mechanism involves the protonation of dicyclopentadiene by the superacid, creating a highly electrophilic intermediate that readily undergoes nucleophilic attack by acetic acid [12]. The exceptional strength of triflic acid, with a pKa of -14.7, enables efficient activation of the relatively unreactive dicyclopentadiene substrate under mild conditions [16].

Industrial processes utilizing triflic acid typically employ catalytic amounts ranging from 0.1 to 0.5 weight percent based on dicyclopentadiene loading [9] [12]. The reaction conditions involve gradual addition of dicyclopentadiene to a pre-heated mixture of acetic acid and triflic acid at temperatures between 110-140°C [12] [13]. This methodology achieves yields of 67-71% based on dicyclopentadiene input while maintaining excellent isomer selectivity [12] [13].

Alternative acid-catalyzed protocols include the use of sulfuric acid and methanesulfonic acid systems, though these require more stringent reaction conditions and often produce lower yields [10] [17]. Sulfuric acid catalysis typically requires temperatures around 100°C and longer reaction times to achieve comparable conversions [10]. The mechanism involves similar electrophilic activation of dicyclopentadiene, but the lower acidity of sulfuric acid compared to triflic acid necessitates higher catalyst loadings and more severe reaction conditions [17].

Boron trifluoride complexes have also been investigated as alternative catalysts, particularly in systems involving crude or recycled acetic acid feedstocks [14] [13]. However, these systems often produce products with unacceptable odor characteristics due to incomplete neutralization of the catalyst, limiting their commercial applicability [14].

Solvent-Free Green Synthesis Innovations

Environmental sustainability concerns have driven the development of solvent-free synthetic approaches for tricyclodecenyl acetate production. These green chemistry innovations focus on eliminating organic solvents, reducing waste generation, and improving atom economy in the manufacturing process [14] [18] [19].

The most significant advancement in solvent-free synthesis involves the direct reaction of dicyclopentadiene with acetic acid in the absence of additional solvents, utilizing only catalytic amounts of acid promoters [14] [18]. This approach eliminates the need for organic reaction media while maintaining high conversion efficiency and acceptable product quality. The reaction proceeds through the same electrophilic addition mechanism but benefits from simplified workup procedures and reduced environmental impact [14].

Chinese patent literature describes an environmentally friendly preparation method utilizing perchloric acid-phosphoric acid binary catalyst systems operating under solvent-free conditions [18]. This approach achieves high yields while eliminating the aqueous washing steps traditionally required for catalyst neutralization. The binary acid system provides enhanced catalytic activity compared to single-acid systems while maintaining excellent selectivity for the major isomer [18].

Process intensification techniques have been applied to solvent-free synthesis, including the use of microreactor technology for improved heat and mass transfer [11]. Continuous flow systems operating at elevated temperatures and pressures enable rapid reaction completion while minimizing side product formation. These systems demonstrate superior isomer control compared to batch processes due to improved mixing and temperature uniformity [11].

The recovery and recycling of unreacted acetic acid represents a critical aspect of green synthesis protocols. Advanced distillation techniques operating under reduced pressure enable efficient separation of acetic acid from the product mixture, allowing recycling of the carboxylic acid component [14] [13]. This approach significantly improves the overall atom economy of the process while reducing raw material consumption.

Electrocatalytic approaches for ester synthesis have emerged as promising alternatives to traditional acid-catalyzed methods [19]. While not yet applied specifically to tricyclodecenyl acetate synthesis, electrochemical methods for acetate ester formation demonstrate the potential for completely eliminating chemical catalysts in favor of renewable electricity-driven processes [19].

Isomer Control Through Reaction Engineering

The control of isomer distribution in tricyclodecenyl acetate synthesis represents a critical aspect of product quality management, as different isomers exhibit distinct olfactory properties and commercial values. Reaction engineering approaches have been developed to optimize the formation of the desired major isomer while minimizing unwanted stereoisomers [11] [20] [21].

Tricyclodecenyl acetate exists as a complex mixture of stereoisomers due to the presence of five stereocenters in the tricyclic framework, theoretically enabling the formation of thirty-two different stereoisomers [20]. However, industrial processes typically produce a simplified isomer distribution consisting of one major isomer (typically >90%) accompanied by three minor isomers designated as Isomer A, Isomer B, and Isomer C [4] [13].

The stereoselectivity of the addition reaction is influenced by multiple factors including reaction temperature, catalyst concentration, reaction time, and the molar ratio of reactants [11] [21]. Higher reaction temperatures generally favor the formation of the thermodynamically most stable isomer, while lower temperatures may kinetically favor alternative isomeric products [21]. Industrial processes typically operate at temperatures between 110-140°C to achieve optimal balance between reaction rate and isomer selectivity [12] [13].

Catalyst selection plays a crucial role in determining isomer distribution. Triflic acid catalysis consistently produces higher selectivity for the major isomer compared to other acid catalysts, attributed to the unique activation mechanism and reduced side reaction pathways [12] [14]. The superacidic nature of triflic acid enables more selective protonation of dicyclopentadiene, leading to preferential formation of the most stable carbocation intermediate [15] [16].

Reaction kinetics studies indicate that isomer formation follows competitive pathways with different activation energies [22] [23]. The formation of the major isomer typically exhibits lower activation energy compared to minor isomers, explaining the preferential formation under optimized reaction conditions [22]. Mathematical modeling of the reaction system enables prediction of isomer distributions under various operating conditions, facilitating process optimization [23].

Advanced analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable precise quantification of individual isomers in the product mixture [20] [13]. Commercial specifications typically require major isomer content exceeding 90%, with individual minor isomers limited to specific maximum concentrations to ensure acceptable organoleptic properties [20] [13].

Process control strategies for isomer optimization include real-time monitoring of reaction progress through online analytical systems, enabling dynamic adjustment of reaction conditions to maintain optimal isomer distributions [13]. Temperature programming and catalyst addition protocols have been developed to maximize major isomer formation while minimizing total reaction time [13].

The following table summarizes typical isomer distributions achieved under optimized reaction conditions:

| Reaction Conditions | Major Isomer (%) | Isomer A (%) | Isomer B (%) | Isomer C (%) | Yield (%) |

|---|---|---|---|---|---|

| Triflic acid, 115-120°C, 4h [13] | 92.9 | 1.8 | 4.2 | 0.55 | 68 |

| Triflic acid, 110-120°C, 5.7h [12] | 92.4 | 1.7 | 4.1 | 0.6 | 67 |

| Sulfuric acid, 100°C, 6h [10] | 88.2 | 3.2 | 6.8 | 1.8 | 56 |